7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
5-methyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-8-3-4-15-7-11(14-12(15)5-8)10-6-13-16-9(10)2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOLLJDHPQGEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones under basic conditions. This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs condensation reactions between 2-aminopyridines and α-bromoketones/α-chloroketones. These processes may involve the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, 1,4-dioxane, or acetonitrile, and typically require high temperatures, high catalyst loading, and extended reaction times .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or photocatalysis.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Transition metal catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Anticancer Properties
Research has indicated that imidazo[1,2-a]pyridine derivatives, including 7-methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine, exhibit significant anticancer activity. A notable study highlighted the compound's ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. The compound demonstrated an IC50 value of 10 nM against HCT-116 colorectal cancer cells, indicating potent growth inhibition .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It acts as a selective inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in neuroinflammatory processes. This inhibition may help mitigate the effects of neurodegenerative diseases .
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown potential as antimicrobial agents. The compound has been evaluated for its efficacy against various bacterial strains and has demonstrated promising results in vitro, suggesting its utility in treating infections caused by resistant bacteria .
Fluorescent Probes
This compound has been utilized in the development of fluorescent probes for detecting heavy metals such as mercury (Hg²⁺). These probes are valuable for environmental monitoring and biological imaging due to their sensitivity and selectivity .
Ligands for Metal Ions
The compound serves as a ligand for various metal ions, enhancing its applicability in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The compound's structure has been confirmed using techniques such as NMR spectroscopy and mass spectrometry, ensuring its purity and identity for research applications .
Case Studies
Mechanism of Action
The mechanism of action of 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes or receptors involved in disease pathways, such as the inhibition of neuropeptide S receptor . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Substituent-Driven Pharmacological Activity
Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities depending on substituent placement. For example:
Table 1: Cholinesterase Inhibition of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Substituents | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
|---|---|---|---|
| 2a | Adamantyl, unsubstituted | 657 | >2000 |
| 2f | Biphenyl, unsubstituted | 208 | >2000 |
| 2h | Biphenyl, R4-CH₃ | 79 | >2000 |
| 2c | Adamantyl, R3-CH₃ | 270 | >2000 |
Bioisosteric Modifications
- 8-Fluoroimidazo[1,2-a]pyridine : Designed as a bioisostere of imidazo[1,2-a]pyrimidine, this derivative mimics electrostatic and lipophilic properties for c-Met kinase inhibition, demonstrating the impact of halogen substitution on target binding .
- 3-Acetylated Derivatives : C-3 acylation (e.g., Friedel-Crafts acetylation) enhances fluorescence and GABA receptor binding, suggesting utility in molecular probes .
Substitution-Directed Reactivity
- C-3 Electrophilic Substitution : Unsubstituted imidazo[1,2-a]pyridines undergo regioselective acylation or halogenation at C-3, whereas blocking this position (e.g., with methyl groups) redirects reactivity to other sites, as seen in halogenation of 3-methyl derivatives .
- One-Pot Synthesis : Lignin-derived routes enable sustainable production of imidazo[1,2-a]pyridines, contrasting with fossil fuel-dependent methods .
Table 2: Anti-Tubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | MIC Range (µM) | Key Substituents |
|---|---|---|
| Unsubstituted core | 1.0–10.0 | None |
| 2-Alkyl/Aryl | 0.1–5.0 | Methyl, thiophenyl, naphthyl |
| 3-Acetylated | 0.5–2.0 | C-3 acetyl group |
Data adapted from *M. tuberculosis growth inhibition assays *
Physicochemical and Electronic Properties
- Electron-Donating vs. Withdrawing Groups: Methyl substituents (electron-donating) at R4 enhance AChE inhibition, whereas chloro or cyano groups (electron-withdrawing) increase metabolic stability but reduce target affinity .
- Fluorescence Applications : The heterobicyclic core exhibits intrinsic fluorescence, utilized in genetic markers and material science .
Key Research Findings
Position-Specific Substitution : Methyl groups at the 7-position (as in the target compound) improve metabolic stability compared to 2- or 3-substituted analogues, as demonstrated in pharmacokinetic studies of zolpidem derivatives .
Sustainability : Lignin-based synthesis routes reduce reliance on transition metal catalysts, offering eco-friendly alternatives for imidazo[1,2-a]pyridine production .
Biological Activity
7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is characterized by its imidazo[1,2-a]pyridine core structure, which is known for various biological activities, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure can be represented as follows:
This compound's unique structural features contribute to its diverse biological activities.
The biological activity of this compound involves interactions with specific molecular targets. Research indicates that derivatives of this compound can inhibit enzymes or receptors associated with various disease pathways. For instance, studies have shown that certain imidazo[1,2-a]pyridine derivatives act as potent inhibitors of activin-like kinase 2 (ALK2), which is implicated in conditions like fibrodysplasia ossificans progressiva (FOP) and pediatric cancers such as diffuse intrinsic pontine glioma (DIPG) .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. A study demonstrated that compounds based on this scaffold exhibited selective inhibition against ALK receptors, particularly ALK2 with the R206H mutation associated with FOP . The following table summarizes key findings from pharmacokinetic studies on these compounds:
| Compound | t½ (h) | Cmax (ng/mL) | Tmax (h) | %F |
|---|---|---|---|---|
| 19a | 4.7 | 127.7 | 4 | 45.3 |
| 19b | 3.9 | 163 | 4 | 40.0 |
| 19c | 3.8 | 95.7 | 4 | 29.8 |
These results indicate promising bioavailability and moderate clearance rates, suggesting potential for therapeutic applications.
Antimicrobial Activity
Another significant aspect of the biological activity of this compound is its antimicrobial properties. A study evaluated various imidazo[1,2-a]pyridine derivatives against multiple microbial strains. The results showed effective inhibition against Gram-positive and Gram-negative bacteria at varying concentrations . The following table details the minimum inhibitory concentrations (MICs) observed:
| Microbial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.25 |
| Staphylococcus aureus | 0.5 |
| Pseudomonas aeruginosa | 1 |
These findings underscore the potential use of this compound in developing new antimicrobial agents.
Case Studies
Several case studies have investigated the efficacy of imidazo[1,2-a]pyridine derivatives in vivo:
- ALK Inhibition : A study identified lead compounds that selectively inhibited ALK2 while showing minimal activity against other kinases. These compounds were further evaluated for their pharmacokinetic properties in animal models .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of various derivatives and their screening against microbial strains. The results indicated that modifications to the substituents significantly influenced antimicrobial potency .
Q & A
Q. What are the standard synthetic routes for 7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine?
The compound is typically synthesized via condensation reactions involving imidazo[1,2-a]pyridine precursors and functionalized isoxazole derivatives. For example:
- Stepwise cyclization : Reacting 6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamide with dimethylacetamide dimethyl acetal at 110°C, followed by hydroxylamine hydrochloride treatment, yields the target compound after purification via flash chromatography and crystallization .
- Rearrangement strategies : 2-Pyridyl-3-arylaminoisoxazol-5-(2H)-ones can rearrange under basic conditions to form imidazo[1,2-a]pyridines, as demonstrated in multi-step protocols with yields up to 95% .
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on a combination of:
- X-ray crystallography : Determines planarity of fused rings (e.g., dihedral angle between imidazole and pyridine rings: 1.4°) and hydrogen-bonding networks .
- Spectroscopic methods :
- 1H/13C NMR : Assigns substituent positions (e.g., methyl groups at δ 2.1–2.3 ppm for CH3 and δ 14–16 ppm for N-CH3) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1687 cm⁻¹) .
Q. What are the key physicochemical properties influencing its reactivity?
- Solubility : Low aqueous solubility due to hydrophobic isoxazole and methyl groups; enhanced via N-substitution (e.g., acetamide derivatives) .
- Stability : Sensitive to acidic conditions; store in inert atmospheres below 25°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Heating at 100–110°C minimizes side reactions during cyclization .
- Catalyst selection : Palladium on carbon (Pd/C) improves coupling efficiency in multi-component reactions .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (aqueous methanol) increases purity to >95% .
Q. What strategies address low solubility in biological assays?
- Structural modifications : Introduce polar groups (e.g., -COOH, -OH) at the 3-position of the imidazo[1,2-a]pyridine core .
- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) to maintain compound stability while enhancing solubility .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Compare IC50 values under consistent conditions (e.g., 72-hour incubation for antiprotozoal assays vs. 48-hour cytotoxicity tests) .
- Substituent analysis : Evaluate how methyl/isoxazole groups impact target binding (e.g., 5-methyl enhances Leishmania inhibition by 3-fold vs. unsubstituted analogs) .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Docking simulations : Map interactions with biological targets (e.g., benzodiazepine receptors) using AutoDock Vina .
- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C-H⋯O bonds) influencing crystal packing and solubility .
Q. How are multi-component reactions applied to synthesize derivatives?
- One-pot protocols : Combine 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes to generate benzo[4,5]imidazo[1,2-a]pyridines with minimal purification .
- Key intermediates : Isoxazolones and 2-chloro-5-nitropyridine enable modular assembly of the imidazo[1,2-a]pyridine core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
